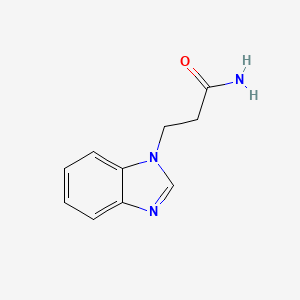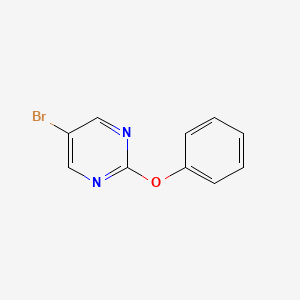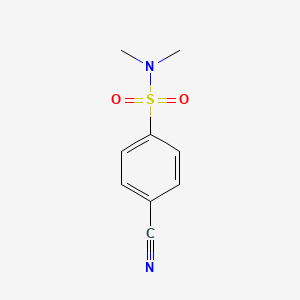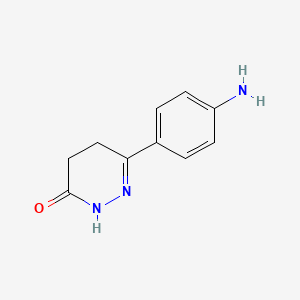
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole and its derivatives often starts from 3-nitrobenzoic acid, leading to various substituted derivatives through multiple steps, including esterification, hydrazide formation, and cyclization to form the oxadiazole ring. For instance, S-substituted derivatives were synthesized from 3-nitrobenzoic acid, showcasing a methodological approach to modifying the oxadiazole scaffold for potential biological applications (Aziz‐ur‐Rehman et al., 2013).
Molecular Structure Analysis
Molecular and crystal structures of oxadiazole derivatives provide insights into their conformational and electronic properties, critical for understanding their reactivity and potential applications. The detailed structural analysis, including single-crystal X-ray diffraction, reveals the geometry and electronic distribution, which are pivotal for the compound's physical and chemical properties. For example, the crystallographic study of a related oxadiazole compound highlighted its stabilized structure through various intermolecular interactions, demonstrating the significance of structural analysis in understanding compound behavior (Hasan Karabıyık et al., 2005).
Chemical Reactions and Properties
Oxadiazoles undergo a range of chemical reactions, including nitration, reduction, and cycloaddition, which alter their chemical properties significantly. For instance, selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to the corresponding amines showcases the chemical versatility of these compounds, which can be tailored for specific applications, including polymerization (M. Tarasenko et al., 2017).
Physical Properties Analysis
The physical properties of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, from materials science to pharmaceuticals. Studies on mesogenic properties of oxadiazole derivatives reveal how structural modifications impact liquid crystalline behavior, offering insights into the design of materials with specific physical characteristics (F. Fouad et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are fundamental for its application in synthesis and industry. The compound's ability to undergo transformations, such as cycloadditions and substitutions, underscores its utility in creating more complex molecules and materials (H. Suga et al., 1998).
Applications De Recherche Scientifique
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The synthesis of indole derivatives involves various methods. For instance, Minehan and Yapremyan demonstrated that indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a unique C-glycoside from Isatis indigotica that has significant cytotoxic properties, can be synthesized in ten steps from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate .
- Results or Outcomes: The synthesized indole derivatives show various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
2. Synthesis of Tetrahydroisoquinolines
- Application Summary: Tetrahydroisoquinoline ring system is a structural fragment of many alkaloids that are next to indole alkaloids in their abundance. Compounds containing a 5,6,7,8-tetrahydroisoquinoline fragment are used as intermediate products in the synthesis of alkaloids, precursors to enzyme inhibitors, fungicides, potassium receptor antagonists, and drugs for the treatment of cardiovascular diseases, bronchial asthma, tumors, and viral infections .
- Methods of Application: The synthesis of tetrahydroisoquinolines involves regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide .
- Results or Outcomes: The synthesized tetrahydroisoquinolines exhibit anticonvulsant, antibacterial, neurotropic, and antimicrobial activities .
3. Molecular Dynamics of Hydroxy-Methyl-Nitrophenyl Compounds
- Application Summary: The formation of hydrogen bonds and the molecular dynamics for molecules such as (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone, (E)-4-bromoacetophenone thiosemicarbazone have been investigated .
- Methods of Application: The investigation involves the use of Nuclear Magnetic Resonance (NMR) in solution to study the formation of hydrogen bonds and the molecular dynamics of these molecules .
- Results or Outcomes: The study provides insights into the behavior of these molecules in solution, which can be useful in various applications, including drug design and materials science .
4. In Vitro Study of 5-Methyl-3-Nitro-2-Hydroxyacetophenone
- Application Summary: The compound 5-methyl-3-nitro-2-hydroxyacetophenone has been studied in vitro . This compound is similar to 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, as both contain a nitrophenyl group and a methyl group.
- Methods of Application: The study involves the use of spectroscopic techniques to investigate the properties of the compound .
- Results or Outcomes: The study provides insights into the behavior of this molecule, which can be useful in various applications, including drug design and materials science .
Propriétés
IUPAC Name |
5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVCGAEIHFMLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
25283-98-1 |
Source


|
| Record name | 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25283-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)




![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)






